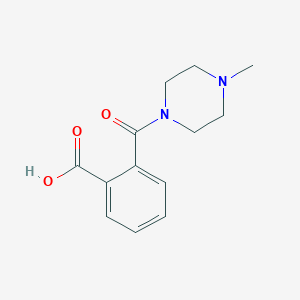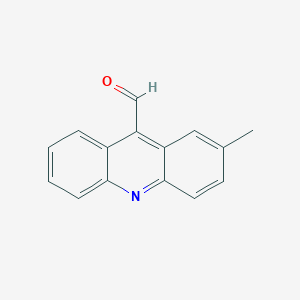
2-Methylacridine-9-carbaldehyde
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
2-Methylacridine-9-carbaldehyde derivatives have shown to be significant in the field of catalysis and organic synthesis. For instance, 9-Methylacridine has been identified as a potent ligand to promote palladium(II)-catalyzed C(sp3)–H and C(sp2)–H alkylation of simple amides with various alkyl iodides, which is pivotal in the preparation of unnatural amino acids and geometrically controlled tri- and tetrasubstituted acrylic acids (Zhu et al., 2014). Moreover, a novel method for synthesizing substituted N-methylacridones from 2-(N-methyl-N-phenylamino)benzaldehydes through dehydrogenative cyclization has been developed, demonstrating the compound's role in an environmentally friendly and atom-efficient transformation where H2O is the only byproduct (Li et al., 2013).
Photocatalysis
In the realm of photocatalysis, 9-Phenyl-10-methylacridium ion, a derivative of 2-Methylacridine-9-carbaldehyde, has been employed as an effective photocatalyst for solvent-free selective photocatalytic oxidation of benzyl alcohol to benzaldehyde under visible light irradiation. This reaction demonstrates the compound's efficacy in facilitating photoinduced electron transfer processes (Ohkubo et al., 2006).
Fluorescence and Sensing
2-Methylacridine-9-carbaldehyde derivatives have also found applications in the development of fluorescent molecules and sensors. A series of push–pull chromophoric extended styryls synthesized from derivatives of the compound exhibited properties like absorption, emission, and quantum yield that were evaluated in various solvents of different polarities. These compounds exhibited aggregation-induced emission with enhanced fluorescence intensity and can also be utilized as fluorescence molecular rotors for viscosity sensing (Telore et al., 2015).
Molecular Magnetism
Interestingly, derivatives of 2-Methylacridine-9-carbaldehyde have been used in the synthesis of high nuclearity single molecule magnets. A study demonstrated the application of 1-methyl-1H-pyrrole-2-carbaldehyde oxime as a ligand for the coordination of paramagnetic transition metal ions, leading to the formation of a cluster exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014).
Drug Discovery and Biomedical Research
In the field of drug discovery and biomedical research, derivatives of 2-Methylacridine-9-carbaldehyde have been explored for their potential therapeutic applications. For instance, the modification of the C-9 position of noscapine, an opium alkaloid, to yield 9-carbaldehyde oxime analogues, has shown enhanced anticancer potential, providing insights into the development of novel therapeutic agents (Tomar et al., 2019).
Chromatography
The compound's derivatives have been used to develop mixed-mode stationary phases in High-Performance Liquid Chromatography (HPLC), showing the potential for chromatographic separation of a wide range of samples with a single column, due to the multifaceted interactions exhibited by the modified silica (Hosseini & Heydar, 2021).
Safety And Hazards
2-Methylacridine-9-carbaldehyde is classified as a skin irritant (Category 2) and an eye irritant (Category 2). It may cause respiratory irritation. Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
2-methylacridine-9-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c1-10-6-7-15-12(8-10)13(9-17)11-4-2-3-5-14(11)16-15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBZGMVFXCKDER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50990609 | |
| Record name | 2-Methylacridine-9-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50990609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylacridine-9-carbaldehyde | |
CAS RN |
70401-29-5 | |
| Record name | 2-Methyl-9-acridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70401-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylacridine-9-carbaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070401295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylacridine-9-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50990609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylacridine-9-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.791 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



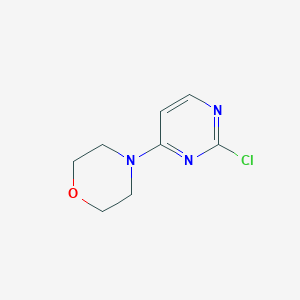
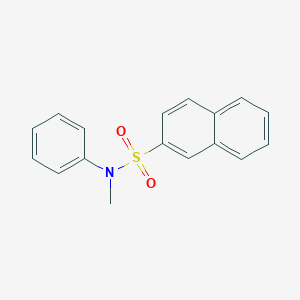
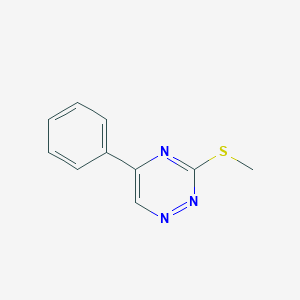



![Hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrol](/img/structure/B184118.png)
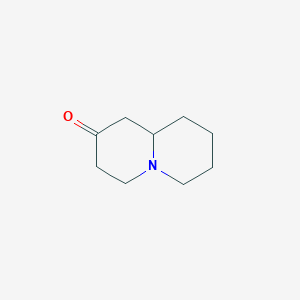

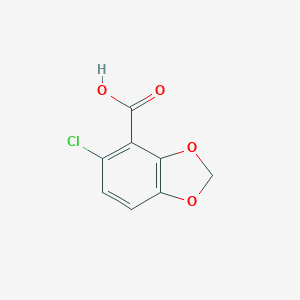

![2-(benzylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B184131.png)

